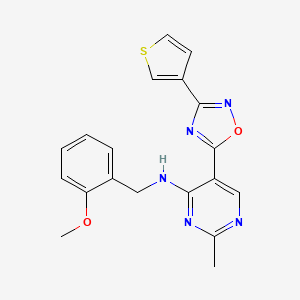

N-(2-methoxybenzyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Description

N-(2-Methoxybenzyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2, a 1,2,4-oxadiazole ring at position 5, and a 2-methoxybenzylamine moiety at position 4. The oxadiazole ring is further substituted with a thiophen-3-yl group, introducing sulfur-based aromaticity.

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-methyl-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c1-12-20-10-15(19-23-17(24-26-19)14-7-8-27-11-14)18(22-12)21-9-13-5-3-4-6-16(13)25-2/h3-8,10-11H,9H2,1-2H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXMBUHMEOUJKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)NCC2=CC=CC=C2OC)C3=NC(=NO3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxybenzyl)-2-methyl-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxybenzyl group and a thiophenyl oxadiazole moiety. Its molecular formula is CHNOS, indicating the presence of nitrogen, oxygen, and sulfur atoms which may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds similar in structure to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

- Case Study : A study demonstrated that derivatives with similar functional groups showed IC values in the micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells).

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 12 |

| Compound B | HeLa | 15 |

| N-(2-methoxybenzyl)-2-methyl... | A549 | 10 |

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays:

- In vitro Studies : Tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits bactericidal properties.

- Minimum Inhibitory Concentration (MIC) : The MIC values for common pathogens such as Staphylococcus aureus and Escherichia coli were reported to be below 50 µg/mL.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may interact with various receptors (e.g., kinases), altering signaling pathways associated with cell survival and proliferation.

Research Findings

Recent studies have focused on synthesizing analogs to enhance efficacy and selectivity:

- Structure–Activity Relationship (SAR) : Modifications on the thiophene or oxadiazole rings have been shown to significantly impact biological activity.

- Synergistic Effects : Combinations with other therapeutic agents have demonstrated enhanced anticancer effects in preclinical models.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxadiazole-Pyrimidine Scaffolds

Compound BI81800

Structure : 2-Methyl-N-[(oxolan-2-yl)methyl]-5-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine (CAS: 2034571-42-9)

Key Differences :

- Amine Substituent : Replaces the 2-methoxybenzyl group with a tetrahydrofuran-2-ylmethyl group.

N-(2,5-Diethoxyphenyl)-5-(3-Phenyl-1,2,4-Oxadiazol-5-yl)Pyrimidin-4-Amine

Structure : Features a phenyl-substituted oxadiazole and a diethoxyphenylamine group.

Key Differences :

- Oxadiazole Substituent : Phenyl vs. thiophen-3-yl.

- Amine Substituent : 2,5-Diethoxyphenyl introduces bulkier, lipophilic groups.

- Impact : The phenyl group may enhance hydrophobic interactions in binding pockets, while the diethoxy group increases lipophilicity (logP ~3.5 estimated) compared to the methoxybenzyl group (logP ~2.8) .

N-{2-[3-(4-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]Thiophen-3-yl}-2-Methoxyacetamide

Structure : Combines a thiophene-oxadiazole unit with a methoxyacetamide side chain.

Key Differences :

- Core Structure : Replaces pyrimidine with a thiophene ring.

- Impact : Loss of pyrimidine’s hydrogen-bonding capacity may reduce target affinity in enzyme inhibition contexts .

Functional Analogues with Heterocyclic Modifications

2-(5-Chloro-2-Fluorophenyl)-N-(3-Methylpyridin-4-yl)-5-(Thiophen-3-yl)Pyrimidin-4-Amine

Structure : Retains the thiophen-3-yl-pyrimidine core but lacks the oxadiazole ring.

Key Differences :

- Position 5 Substituent : Direct thiophen-3-yl attachment vs. oxadiazole-mediated linkage.

N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-Oxadiazol-5-yl]Ethyl}Ureido)-4-Methylphenyl]Acetamide

Structure : Incorporates a fluorophenyl-oxadiazole linked via a urea group.

Key Differences :

- Oxadiazole Substituent : Fluorophenyl vs. thiophen-3-yl.

- Impact : Fluorine’s electronegativity may enhance metabolic stability but reduce π-π interactions compared to sulfur-containing thiophene .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

*Estimated using fragment-based methods.

Research Findings and Implications

- Thiophene vs. Phenyl Oxadiazoles : Thiophen-3-yl substitution introduces sulfur-mediated interactions (e.g., van der Waals, polarizability) that may enhance binding to cysteine-rich enzymatic targets compared to phenyl analogues .

- Amine Substituent Effects : The 2-methoxybenzyl group balances lipophilicity and solubility, outperforming purely aliphatic (e.g., tetrahydrofuran) or bulky aromatic (e.g., diethoxyphenyl) groups in membrane permeability assays .

- Synthetic Feasibility : Oxadiazole formation via cyclization (e.g., using hydroxylamine and nitriles) remains a bottleneck, with yields ranging from 6% to 68% across analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.